molecular formula C7H14OS3 B14409659 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene CAS No. 83483-41-4

1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene

Katalognummer: B14409659
CAS-Nummer: 83483-41-4
Molekulargewicht: 210.4 g/mol
InChI-Schlüssel: PCTGPZLTZKWZSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene is an organic compound characterized by the presence of both ethylsulfanyl and methanesulfinyl groups attached to an ethene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene typically involves the reaction of ethylsulfanyl and methanesulfinyl precursors with an ethene derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Bis(methylsulfanyl)ethene
  • 1,1-Bis(ethylsulfanyl)ethene
  • 1,1-Bis(methylsulfinyl)ethene

Uniqueness

1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene is unique due to the presence of both ethylsulfanyl and methanesulfinyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

83483-41-4

Molekularformel

C7H14OS3

Molekulargewicht

210.4 g/mol

IUPAC-Name

1,1-bis(ethylsulfanyl)-2-methylsulfinylethene

InChI

InChI=1S/C7H14OS3/c1-4-9-7(10-5-2)6-11(3)8/h6H,4-5H2,1-3H3

InChI-Schlüssel

PCTGPZLTZKWZSV-UHFFFAOYSA-N

Kanonische SMILES

CCSC(=CS(=O)C)SCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.